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Pyridine derivative antibiotic agent. Shows strong antifungal and antiamoebic activity, and a mild antibacterial effects. Shows antitumor effects in vivo. Orally active.
Caerulomycin A is an fungal metabolite originally isolated from Actinoalloteichus with antifungal and immunosuppressant activites. It inhibits the growth of C. albicans, C. glabrata, and C. krusei (MICs = 0.78-1.56, 0.39-0.78, and 0.78-1.56 μg/ml, respectively). Caerulomycin A induces expansion of CD4+Foxp3+ regulatory T cells (Tregs) and decreases the number of Th1 and T17 cells in vitro via increased TGF-β-mediated Smad3 activity and reduces IFN-γ-induced STAT1 signaling. In vivo, caerulomycin A (10 mg/kg) reduces IL-6, TNF-α, and IFN-γ production, inflammation, and synovitis in a mouse model of collagen-induced arthritis. Caerulomycin A suppresses the differentiation of Th2 cells and reduces levels...